4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate
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Overview
Description
4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate is a complex organic compound that features a fluorinated benzene ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate typically involves the following steps:
Formation of the Thiophene Moiety: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Fluorine Atom: Fluorination of the benzene ring can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate can undergo various types of chemical reactions:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LAH) to form the corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated and thiophene components make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate depends on its application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: In organic semiconductors, it can facilitate charge transport due to its conjugated system and electron-withdrawing fluorine atom.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzene-1-sulfonate: Similar in having a fluorinated benzene ring but differs in the sulfonate group instead of the thiophene moiety.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the fluorinated benzene component.
Uniqueness
4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate is unique due to the combination of a fluorinated benzene ring and a thiophene moiety, which imparts distinct electronic and structural properties that are beneficial for various applications .
Properties
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO3S/c21-15-8-11-19(24-20(23)14-5-2-1-3-6-14)17(13-15)18(22)10-9-16-7-4-12-25-16/h1-13H/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMMCBLOZUHTJT-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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